1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE
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Overview
Description
1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperazine ring, and it features various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 4-phenylpiperazine and a suitable aldehyde under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes and receptors involved in disease processes.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity and influence various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar core structures but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional nitrogen atoms in the ring structure, leading to different biological activities.
Uniqueness
1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-8-10-20(11-9-18)22-17-25-29-23(16-19(2)26-24(22)29)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDZAEIUCIVEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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